Tetracyclopropylplumbane
Description
Tetracyclopropylplumbane is an organolead compound with the molecular formula Pb(C₃H₅)₄, where four cyclopropyl groups are bonded to a central lead atom. Cyclopropyl substituents introduce significant steric strain due to their rigid, triangular geometry, which distinguishes this compound from other plumbane derivatives. Potential applications include catalysis or materials science, though its reactivity and stability require further investigation.
Properties
CAS No. |
17312-91-3 |
|---|---|
Molecular Formula |
C12H20Pb |
Molecular Weight |
371 g/mol |
IUPAC Name |
tetracyclopropylplumbane |
InChI |
InChI=1S/4C3H5.Pb/c4*1-2-3-1;/h4*1H,2-3H2; |
InChI Key |
APNNRDKAKHWEDU-UHFFFAOYSA-N |
SMILES |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
Canonical SMILES |
C1CC1[Pb](C2CC2)(C3CC3)C4CC4 |
Synonyms |
Tetracyclopropylplumbane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituents on plumbane derivatives critically influence their electronic, steric, and thermodynamic properties. Below is a comparative analysis of Tetracyclopropylplumbane and structurally related compounds from the Pharos Project Materials (–9):
| Compound Name (CAS No.) | Molecular Formula | Substituent Type | Key Properties (Inferred) |
|---|---|---|---|
| This compound | Pb(C₃H₅)₄ | Cyclopropyl (4×) | High steric strain, moderate polarity |
| Triphenyl(prop-2-enyl)plumbane (38795-78-7) | Pb(C₆H₅)₃(C₃H₅) | Phenyl (3×), Allyl (1×) | Enhanced stability due to aromatic groups |
| Ethyltrimethylplumbane (1762-26-1) | Pb(CH₂CH₃)(CH₃)₃ | Alkyl (4×) | Low polarity, high thermal stability |
| Tetrakis(trifluoromethyl)plumbane (4556-29-0) | Pb(CF₃)₄ | Trifluoromethyl (4×) | High electronegativity, oxidative resistance |
Reactivity and Stability
- Steric Effects : this compound’s cyclopropyl groups impose greater steric hindrance compared to alkyl or aryl substituents (e.g., ethyltrimethylplumbane or triphenyl derivatives). This strain may reduce thermal stability and increase susceptibility to decomposition .
- Electronic Effects: Cyclopropyl groups exhibit intermediate electron-withdrawing character compared to trifluoromethyl (strongly electron-withdrawing) or phenyl (electron-rich) groups.
- Solubility: Cyclopropane’s nonpolar nature suggests solubility in organic solvents like THF or toluene, similar to ethyltrimethylplumbane.
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